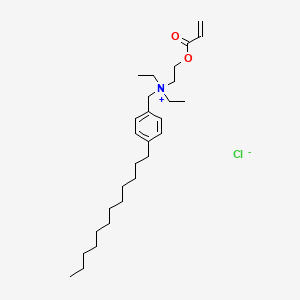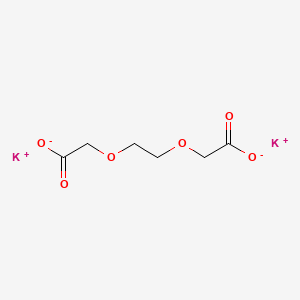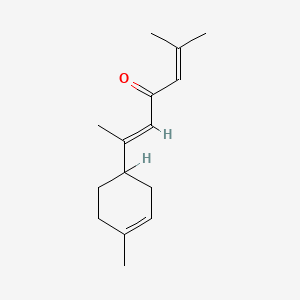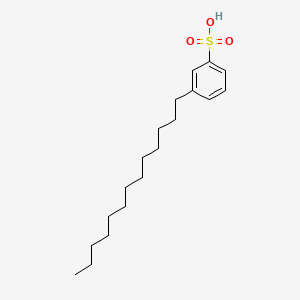
3-tridecylbenzenesulfonic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tridecylbenzenesulfonic acid is an organic compound with the molecular formula C19H32O3S. It is a member of the benzenesulfonic acid family, characterized by a long tridecyl chain attached to the benzene ring. This compound is known for its surfactant properties and is used in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-tridecylbenzenesulfonic acid typically involves the sulfonation of tridecylbenzene. This process is carried out by reacting tridecylbenzene with sulfur trioxide in a continuous reactor, such as a falling film reactor . The reaction conditions are carefully controlled to ensure the efficient production of the sulfonic acid.
Industrial Production Methods: In industrial settings, the sulfonation process is scaled up using continuous reactors to produce large quantities of this compound. The use of sulfur trioxide as the sulfonating agent is common due to its high reactivity and efficiency in producing sulfonic acids .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Tridecylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under strong oxidative conditions.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed:
Oxidation: Sulfonate or sulfinate derivatives.
Reduction: Sulfinate or sulfonate derivatives.
Substitution: Nitro or halogenated derivatives of the benzene ring.
Applications De Recherche Scientifique
3-Tridecylbenzenesulfonic acid has a wide range of applications in scientific research and industry:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological assays and experiments as a surfactant to improve the dispersion of hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Widely used in the production of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of 3-tridecylbenzenesulfonic acid is primarily based on its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and interaction of compounds. This property is particularly useful in industrial applications where emulsification and dispersion are required. The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic molecules, facilitating their solubilization and stabilization .
Comparaison Avec Des Composés Similaires
Benzenesulfonic acid: The simplest aromatic sulfonic acid with similar surfactant properties.
Dodecylbenzenesulfonic acid: Another member of the benzenesulfonic acid family with a shorter alkyl chain.
Hexadecylbenzenesulfonic acid: A compound with a longer alkyl chain, offering different surfactant properties.
Uniqueness: 3-Tridecylbenzenesulfonic acid is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, offering advantages over shorter or longer chain analogs .
Propriétés
Numéro CAS |
531501-82-3 |
|---|---|
Formule moléculaire |
C19H32O3S |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
3-tridecylbenzenesulfonic acid |
InChI |
InChI=1S/C19H32O3S/c1-2-3-4-5-6-7-8-9-10-11-12-14-18-15-13-16-19(17-18)23(20,21)22/h13,15-17H,2-12,14H2,1H3,(H,20,21,22) |
Clé InChI |
LFJSGUQNGOABGS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


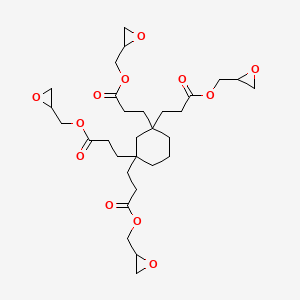


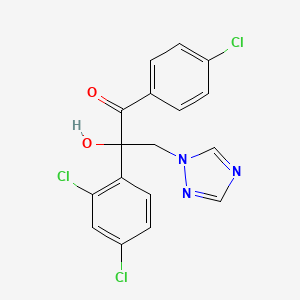
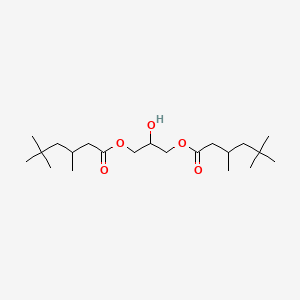
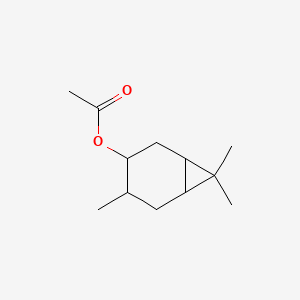
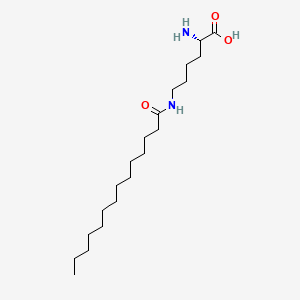

![potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonic acid](/img/structure/B12677124.png)
